molecular formula C7H14ClNOSi B12319380 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B12319380
M. Wt: 191.73 g/mol
InChI Key: FLYSOKSACGLOAO-UHFFFAOYSA-N
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Description

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is an organosilicon compound that features a nitrile group, a chloro substituent, and a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride. One common method involves the reaction of 4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

On an industrial scale, the production of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity of the product and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro and nitrile groups can participate in nucleophilic substitution and addition reactions, respectively, facilitating the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl ether moiety provides stability and protection, while the chloro and nitrile groups offer reactivity for further functionalization .

Properties

IUPAC Name

4-chloro-3-trimethylsilyloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSOKSACGLOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(CC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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